4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
BenchChem offers high-quality 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
11-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22-11-6-16-14-21(15-17-12-13-25(22)23(16)17)30(27,28)24-18-7-9-20(10-8-18)29-19-4-2-1-3-5-19/h1-5,7-10,14-15,24H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNHHYVDNEIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinazoline-based compounds, it may act as an inhibitor of certain enzymes or receptors.
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Quinazoline derivatives have been found to interact with various pathways, including those involved in cell signaling, apoptosis, and cell cycle regulation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific data on its pharmacokinetics and pharmacodynamics, it’s difficult to predict how these factors might impact its action.
Biological Activity
4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
| CAS Number | 898435-98-8 |
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 420.5 g/mol |
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activities. The compound in focus has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : Studies have shown that derivatives similar to the target compound can inhibit cell proliferation in several cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The mechanism may involve the inhibition of specific kinases or pathways related to cell growth and survival.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives are known for their activity against a range of pathogens:
- Bacterial Inhibition : Some studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cellular processes.
Anti-inflammatory Effects
The sulfonamide group in the compound may contribute to anti-inflammatory effects:
- Nitric Oxide Production : Compounds with similar structures have been shown to inhibit nitric oxide production in inflammatory models.
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of quinoline derivatives for their anticancer properties. The results indicated that certain derivatives had IC50 values lower than 1 μM against specific cancer cell lines, suggesting potent activity comparable to established chemotherapeutics .
- Anti-inflammatory Evaluation : In another study focusing on anti-inflammatory activity, compounds were assessed for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways in LPS-stimulated RAW 264.7 cells .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . It functions as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a potential candidate for developing new antibiotics against resistant strains of bacteria.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer activity . It has shown effectiveness against various cancer cell lines, including:
- Lung cancer
- Gastric cancer
- Prostate cancer
- Ovarian cancer
- Colon cancer
The mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with critical signaling pathways. In vitro assays have reported IC50 values ranging from 5 µM to 15 µM across different cancer types.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at specific positions on the pyrroloquinoline framework can enhance its biological activity. For instance:
- Alterations at positions 6 and 8 have been linked to improved inhibitory activity against targeted enzymes.
Study on Antimicrobial Properties
Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
Results : The compound demonstrated significant inhibition against multiple Gram-positive and Gram-negative bacteria with varying MIC values.
Evaluation of Anticancer Activity
Objective : To assess the effects on specific cancer cell lines.
Results : Compounds derived from this structure induced significant apoptosis in breast and lung cancer cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) is highly reactive, making it susceptible to nucleophilic attack. In analogous sulfonamide derivatives, substitution reactions typically involve:
-
Sulfonamide Hydrolysis : Under acidic or basic conditions, the sulfonamide group can undergo hydrolysis to form the corresponding sulfonic acid.
-
Alkylation/Alkylation : Reaction with alkylating agents (e.g., methyl iodide) may substitute the amine group, though steric hindrance from the bulky pyrroloquinoline core may limit reactivity.
Example :
Oxidation and Reduction Reactions
The pyrroloquinoline core and oxo group (-O-) are redox-active. Potential reactions include:
-
Oxidation of the Pyrroloquinoline Ring : Aerobic dehydrogenation of tetrahydroquinolines to quinolines using catalysts like cobalt oxide .
-
Reduction of the Ketone Group : The 4-oxo group may undergo reduction to form a secondary alcohol using agents like NaBH₄ or LiAlH₄.
Data Table : Oxidation/Reduction Pathways
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidative dehydrogenation | CoO, O₂ | Quinoline derivative |
| Ketone reduction | NaBH₄, THF | Alcohol derivative |
Electrophilic Aromatic Substitution
The aromatic rings in the pyrroloquinoline and phenoxyphenyl moieties are potential sites for electrophilic substitution. For example:
-
Nitration : Introduction of a nitro group (-NO₂) via nitration mixtures (HNO₃/H₂SO₄).
-
Sulfonation : Reaction with sulfuric acid to form sulfonic acid derivatives.
Mechanism :
Electrophilic aromatic substitution typically occurs at positions activated by electron-donating groups (e.g., -OCH₃). The phenoxyphenyl group may direct substitution to specific positions.
Cycloaddition Reactions
The compound’s heterocyclic framework enables participation in cycloadditions, such as:
-
[4+2] Diels-Alder Reaction : The pyrroloquinoline core could act as a diene in reactions with dienophiles (e.g., maleic anhydride) .
-
Click Chemistry : Analogous sulfonamide derivatives have been modified via Huisgen cycloaddition to form triazoles, enhancing biological activity .
Example :
Biological Interactions and Reactivity
The compound’s sulfonamide and phenoxyphenyl groups enable interactions with biomolecules:
-
Enzyme Inhibition : The sulfonamide group mimics natural substrates, enabling inhibition of enzymes via active-site binding .
-
Hydrogen Bonding and π-Stacking : The oxo group and aromatic rings facilitate non-covalent interactions with proteins.
Data Table : Biological Reactivity
| Interaction Type | Mechanism | Example Application |
|---|---|---|
| Enzyme inhibition | Active-site binding | PKM2 modulation |
| Hydrogen bonding | Polar interactions | Drug-target binding |
Synthetic Modifications
Key synthetic routes for analogs include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how are intermediates purified?
- Methodological Answer : The compound’s pyrroloquinoline core can be synthesized via amidation reactions. For example, ethyl esters of pyrroloquinoline derivatives (e.g., ethyl 2-methyl-pyrroloquinoline-5-carboxylate) are refluxed with arylalkylamines in ethanol, yielding carboxamides with >80% purity after recrystallization (methanol or ethanol) . Solvent choice (e.g., ethanol vs. xylene) and reaction time (25–30 hours) significantly impact yield and purity . Post-synthesis purification often involves column chromatography or repeated washing with alkaline solutions to remove unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C-NMR : Focus on resolving signals for the sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons adjacent to sulfonamide) and the tetrahydro-pyrroloquinoline core (δ ~2.0–3.5 ppm for methyl/methylene groups) .
- Mass Spectrometry (MS) : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the sulfonamide and phenoxyphenyl substituents .
- XRPD/TGA-DSC : Used to verify crystallinity and thermal stability, particularly if polymorphs are suspected .
Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?
- Methodological Answer : Standardized in vivo assays (e.g., diuretic activity in rats at 10 mg/kg doses) can assess renal effects, with urinary output compared to controls (e.g., hydrochlorothiazide) . In vitro enzyme inhibition assays (e.g., sulfonamide-targeted carbonic anhydrase) should use purified enzymes and spectrophotometric methods to quantify IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal solvents (e.g., ethanol vs. DMF) and catalysts for amidation steps . Molecular docking studies guide structural modifications to enhance binding affinity to targets like carbonic anhydrase .
Q. How do structural modifications (e.g., substituent changes) affect its diuretic activity, and what SAR trends have been observed?
- Methodological Answer : Introducing methyl groups at position 2 of the pyrroloquinoline core (as in 2-methyl derivatives) increases diuretic efficacy by ~30% compared to non-methylated analogs. Conversely, bulkier arylalkylamine substituents reduce solubility, requiring formulation adjustments (e.g., co-solvents) . SAR studies should systematically vary substituents on the phenoxyphenyl group and monitor urinary sodium/potassium excretion ratios.
Q. How should researchers resolve contradictions in crystallographic data (e.g., polymorph identification) or spectral interpretations?
- Methodological Answer :
- XRPD : Compare experimental diffraction patterns with simulated data from single-crystal structures (e.g., CCDC entries) to confirm polymorph identity .
- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 60°C) to reduce rotational barriers in flexible groups .
- Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for crystallinity) to reconcile discrepancies between TGA-DSC and XRPD data .
Q. What strategies improve the compound’s bioavailability without compromising activity?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance water solubility while maintaining potency .
- Prodrug Design : Esterify the sulfonamide group (e.g., ethyl ester prodrugs) to improve membrane permeability, with enzymatic hydrolysis restoring active forms in vivo .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time, as demonstrated for related sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
